molecular formula C16H14N4O2S B2905159 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide CAS No. 2178771-54-3

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2905159
CAS No.: 2178771-54-3
M. Wt: 326.37
InChI Key: RZYQYJCESCMKSS-UHFFFAOYSA-N
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Description

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of isoxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the pyrimidine moiety: This can be done through a nucleophilic substitution reaction.

    Final coupling to form the carboxamide: This step may involve the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms or receptor interactions.

    Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: As a precursor for the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific target. Generally, such compounds may act by:

    Inhibiting enzyme activity: By binding to the active site of the enzyme and preventing substrate access.

    Modulating receptor activity: By binding to a receptor and either activating or blocking its function.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(phenyl)isoxazole-3-carboxamide
  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Uniqueness

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds. This can affect its binding affinity and specificity towards its target.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(13-7-14(22-20-13)15-2-1-5-23-15)17-8-11-6-12(10-3-4-10)19-9-18-11/h1-2,5-7,9-10H,3-4,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQYJCESCMKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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